

Thermodynamic Characterization & Process Engineering of (S)-2,2-Dimethylcyclopropanecarboxamide

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Compound of Interest

	2,2-
Compound Name:	Dimethylcyclopropanecarboxamid
	e
CAS No.:	1759-55-3; 75885-58-4
Cat. No.:	B2492015

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Executive Summary

(S)-(+)-**2,2-Dimethylcyclopropanecarboxamide** (hereafter (S)-DMCPA) is the critical chiral building block for the synthesis of Cilastatin, a renal dehydropeptidase-I inhibitor co-administered with Imipenem. The thermodynamic profile of (S)-DMCPA—specifically its solid-liquid equilibrium (SLE), enthalpy of fusion, and polymorphic stability—directly dictates the efficiency of the chiral resolution and purification processes required to meet pharmaceutical purity standards (>99.5% ee).

This guide details the known physicochemical properties of (S)-DMCPA and provides authoritative experimental workflows for generating the missing thermodynamic data required for Quality by Design (QbD) process development.

Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7][8]

The molecule features a strained cyclopropane ring with a gem-dimethyl substitution, imparting significant steric bulk and rigidity. This structure influences its high melting point and specific solubility behavior in polar protic vs. aprotic solvents.

Key Identifiers

Parameter	Specification
Chemical Name	(S)-(+)-2,2-Dimethylcyclopropanecarboxamide
CAS Number	75885-58-4 (Specific to S-isomer)
Formula	C ₆ H ₁₁ NO
Molecular Weight	113.16 g/mol
Synonyms	Cilastatin Impurity 21; (S)-DMCPA
Stereochemistry	(S)-enantiomer (Critical for bioactivity)

Thermodynamic & Physical Properties

Property	Value / Range	Source / Method
Melting Point ()	135 – 137 °C	DSC / Capillary (Lit. Ref 1, 3)
Boiling Point	203 – 204 °C	Atmospheric Pressure
Optical Rotation	to	in Methanol
Enthalpy of Fusion ()	To be determined via Protocol A	Typically derived from DSC integration
pKa	~16.6 (Predicted)	Amide proton acidity
Solid Form	Crystalline Powder	White to off-white

“

Process Note: The high melting point (135°C) relative to its molecular weight indicates strong intermolecular hydrogen bonding in the crystal lattice, characteristic of primary amides. This suggests that melt crystallization or high-temperature solubility screens are viable purification strategies.

Solubility & Phase Behavior[4][7][10]

Understanding the Solid-Liquid Equilibrium (SLE) is paramount for designing the crystallization step, which is the primary method for rejecting the unwanted (R)-enantiomer.

Solubility Landscape

Recent industrial studies have correlated the solubility of (S)-DMCPA using the modified Apelblat equation.[1] The solubility profile generally follows the rule of "like dissolves like," with high affinity for polar protic solvents capable of disrupting the amide hydrogen bond network.

- High Solubility: Methanol, Ethanol (Protic solvents interact with the amide carbonyl).
- Moderate Solubility: Ethyl Acetate, Acetone.
- Low/Anti-Solvent: Water (pH dependent), Toluene, Heptane.

Process Implication: Anti-Solvent Crystallization

A common purification workflow involves dissolving the crude amide in a warm alcohol (Methanol or Ethanol) and cooling or adding an anti-solvent (Water or Heptane). The steep solubility curve in alcohols makes cooling crystallization highly effective.

Experimental Protocols for Thermodynamic Characterization

As specific granular data (e.g., exact

in J/g) may vary by batch or polymorph, the following self-validating protocols are required to establish a baseline for your specific material.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine precise Melting Point (

) and Enthalpy of Fusion (

).

- Preparation: Weigh 3–5 mg of dried (S)-DMCPA into a Tzero aluminum pan. Crimp with a pinhole lid (to allow volatile escape if residual solvent is present).
- Equilibration: Equilibrate at 25°C for 5 minutes.
- Ramp: Heat from 25°C to 160°C at a rate of 10°C/min.
- Analysis:
 - Identify the endothermic peak.
 - : Extrapolated onset temperature (should align with 135°C).
 - Integration: Integrate the peak area to calculate (J/g).
- Validation: Run a Indium standard (156.6°C) prior to analysis.

Protocol B: Gravimetric Solubility Determination

Objective: Generate solubility curves for the Apelblat model.

- Saturation: Add excess (S)-DMCPA to 10 mL of solvent (e.g., Methanol, Toluene) in a jacketed glass vessel.
- Equilibration: Stir at fixed temperature (

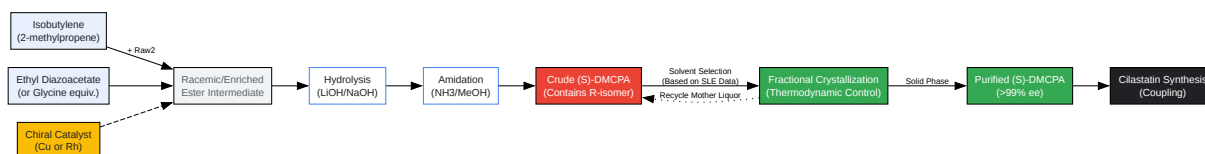
) for 24 hours.

- Sampling: Stop stirring and allow solids to settle for 1 hour.
- Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45 μm).
- Gravimetry: Evaporate solvent from a weighed aliquot and dry residue to constant weight.
- Calculation:

Process Engineering Visualizations

Diagram 1: Synthesis & Purification Workflow

This workflow illustrates the critical path from raw materials to the purified (S)-DMCPA intermediate, highlighting where thermodynamic control points (Crystallization) occur.

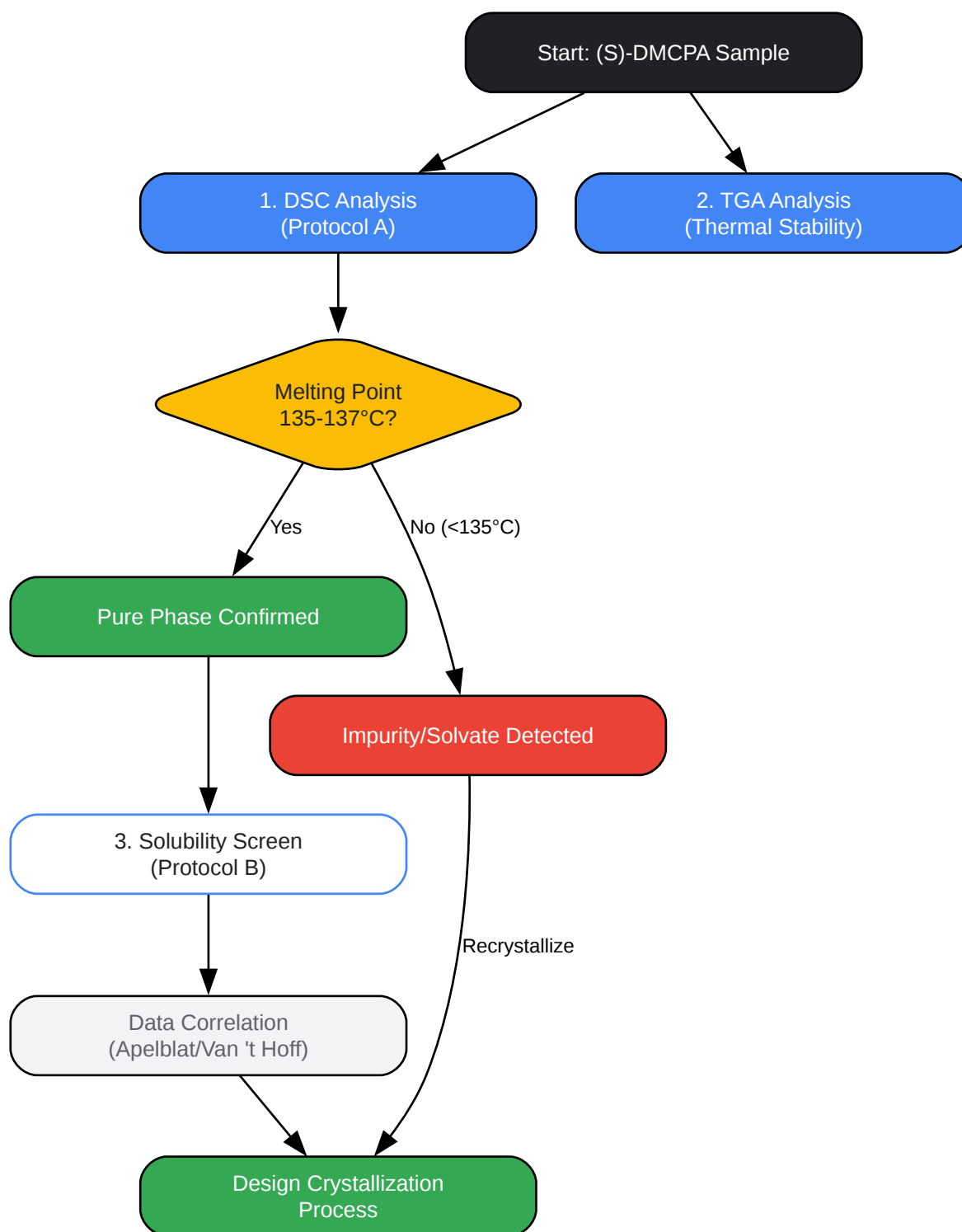


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Caption: Synthesis pathway emphasizing the thermodynamic purification step (Crystallization) essential for chiral purity.

Diagram 2: Thermodynamic Characterization Logic

A decision tree for researchers to characterize the solid-state properties of (S)-DMCPA.



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Caption: Logical workflow for validating thermodynamic properties before process scale-up.

References

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- To cite this document: BenchChem. [Thermodynamic Characterization & Process Engineering of (S)-2,2-Dimethylcyclopropanecarboxamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2492015/docs#thermodynamic-characterization-process-engineering-of-s-2-2-dimethylcyclopropanecarboxamide>]

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